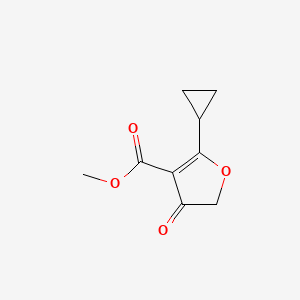

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a furan-based derivative with a unique molecular structureIts molecular formula is C9H10O4, and it has a molecular weight of 182.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the transformation .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate has been investigated for its pharmacological properties. Some notable applications include:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

- Anti-inflammatory Properties : Compounds within this chemical class have been noted for their ability to modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases and conditions .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : The compound can be synthesized via cyclization of appropriate precursors involving diethyl malonate and cyclopropyl derivatives. This method often yields high purity and good yields .

- Functionalization Techniques : Various functionalization reactions allow for the modification of the cyclopropyl group, leading to derivatives with enhanced biological activity. These modifications can include alkylation and acylation processes to fine-tune the pharmacological profile .

Biological Studies

Several studies have documented the biological activities associated with this compound:

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, this compound was tested against human promyelocytic leukemia cells. The results indicated that the compound induced apoptosis at concentrations as low as 30 mg/kg when administered intraperitoneally in murine models .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of this compound, revealing its ability to inhibit the production of TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species, which alter the mitochondrial membrane potential and activate caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate: This compound has a similar furan-based structure but with different functional groups.

Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound exhibits similar biological activities but has an anilino group instead of a cyclopropyl group.

Uniqueness

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 2088729-42-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10O4 and a molecular weight of approximately 182.18 g/mol. The compound features a cyclopropyl group attached to a furan derivative, which is significant for its biological interactions.

Biological Activity Overview

The biological activities associated with this compound are primarily explored through its analogs and derivatives. These compounds have shown various pharmacological effects, including:

- Anticancer Activity : Similar compounds in the dihydrofuran class have exhibited anti-proliferative effects against cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in human promyelocytic leukemia HL-60 cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

- Antimicrobial Properties : The furan derivatives are known for their antimicrobial activities, which may extend to this compound. Research indicates that structurally similar compounds can inhibit various bacterial strains and fungi .

- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to possess anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound can be inferred from studies on its analogs:

- Induction of Apoptosis : Research indicates that related compounds can induce apoptosis via the intrinsic pathway, characterized by increased intracellular calcium levels and reactive oxygen species (ROS) production. This leads to mitochondrial membrane potential disruption and activation of caspase cascades .

- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of important enzymes involved in metabolic pathways associated with cancer proliferation and inflammation .

Case Studies

Several studies have explored the biological activity of related compounds:

These studies highlight the potential therapeutic applications of this compound and its derivatives.

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

methyl 2-cyclopropyl-4-oxofuran-3-carboxylate |

InChI |

InChI=1S/C9H10O4/c1-12-9(11)7-6(10)4-13-8(7)5-2-3-5/h5H,2-4H2,1H3 |

InChI Key |

RZITUQBXNWWBHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OCC1=O)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.